Diacetyldiphenylurea bisguanylhydrazone
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Overview
Description
NSC 109555 is a potent and selective inhibitor of checkpoint kinase 2 (Chk2), a serine/threonine kinase involved in the ataxia telangiectasia mutated protein (ATM)-Chk2 checkpoint pathway. This pathway is activated by genomic instability and DNA damage, leading to either cell cycle arrest to allow DNA repair or apoptosis if the damage is severe . NSC 109555 has shown high potency with an inhibitory concentration (IC50) of 240 nanomolar and represents a new chemotype for Chk2 inhibitors .
Preparation Methods
NSC 109555 is synthesized through a series of chemical reactions involving the formation of bis-guanylhydrazone derivatives. The synthetic route typically involves the reaction of 4,4’-diacetyldiphenylurea with guanylhydrazine under controlled conditions to yield the desired compound .
Chemical Reactions Analysis
NSC 109555 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: NSC 109555 can be reduced to form different reduced products.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 109555 has several scientific research applications, including:
Mechanism of Action
NSC 109555 exerts its effects by competitively inhibiting the ATP-binding pocket of checkpoint kinase 2. This inhibition prevents the autophosphorylation and subsequent activation of Chk2, thereby disrupting the ATM-Chk2 checkpoint pathway . The compound specifically targets the catalytic domain of Chk2, occupying the ATP-binding pocket and blocking its activity .
Comparison with Similar Compounds
NSC 109555 is unique compared to other Chk2 inhibitors due to its high potency and selectivity. Similar compounds include:
Debromohymenialdisine: Inhibits both Chk1 and Chk2 but with lower selectivity.
2-Arylbenzimidazole: Another Chk2 inhibitor with different structural characteristics and binding modes.
UCN-01: A non-selective inhibitor that targets multiple kinases, including Chk2.
NSC 109555 stands out due to its specific inhibition of Chk2 with minimal effects on other kinases, making it a valuable lead compound for further drug development .
Properties
CAS No. |
13284-07-6 |
---|---|
Molecular Formula |
C19H24N10O |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea |
InChI |
InChI=1S/C19H24N10O/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30)/b26-11+,27-12+ |
InChI Key |
HCAQGQIHBFVVIX-LYXAAFRTSA-N |
SMILES |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |
physical_description |
Insoluble in water. (NTP, 1992) |
solubility |
Insoluble (NTP, 1992) |
Synonyms |
4,4'-diacetylcarbanilide 4,4'-bis(amidinohydrazone) 4,4'-diacetyldiphenylurea 4,4'-bis(guanylhydrazone) DDUG diacetyldiphenylurea bisguanylhydrazone diacetyldiphenylurea bisguanylhydrazone, dihydrochloride NSC 109555 NSC-109555 NSC109555 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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